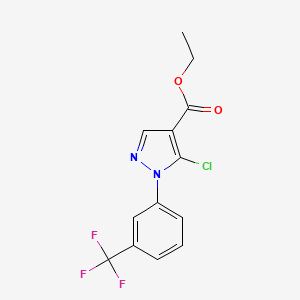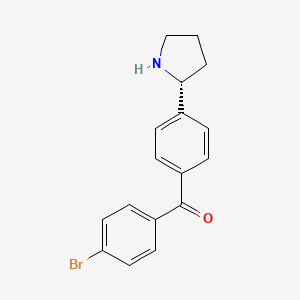
6-Amino-5-(methylamino)-1,2,4-triazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(methylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 5-amino-1,2,4-triazine derivatives with methylamine. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Amino-5-(methylamino)-1,2,4-triazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 6-Amino-4-methylamino-5-nitrosopyrimidine
- 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil
Comparison: Compared to these similar compounds, 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol exhibits unique properties due to the presence of both amino and methylamino groups on the triazine ring This structural feature enhances its reactivity and allows for a broader range of chemical modifications
Propriétés
Formule moléculaire |
C4H7N5O |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
6-amino-5-(methylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N5O/c1-6-3-2(5)8-9-4(10)7-3/h1H3,(H2,5,8)(H2,6,7,9,10) |
Clé InChI |
NGXJZYWLDHKWPV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=O)NN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)

![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)




![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
